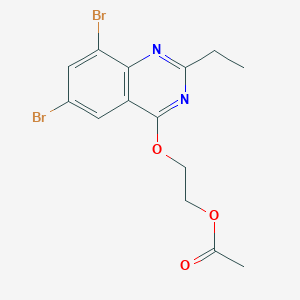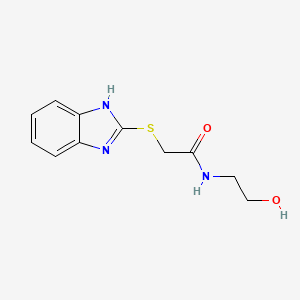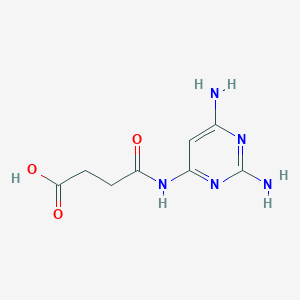
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is a compound that features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2,6-diaminopyrimidine with other reagents under controlled conditions.
Introduction of the Amino Group: The amino group at the 4-position of the pyrimidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be introduced through various synthetic routes, including the reaction of the pyrimidine derivative with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmacologically active compounds.
Biological Studies: For investigating the biological activities of pyrimidine derivatives.
Chemical Biology: As a tool for studying enzyme interactions and metabolic pathways.
Industrial Applications: In the synthesis of agrochemicals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: By binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: By interacting with receptors and altering their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopyrimidin-4-yl benzenesulfonate: A similar compound with a benzenesulfonate group instead of the oxobutanoic acid moiety.
2-Aminothiazole Derivatives: Compounds with a thiazole ring that exhibit similar pharmacological activities.
Uniqueness
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11N5O3 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
4-[(2,6-diaminopyrimidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N5O3/c9-4-3-5(13-8(10)11-4)12-6(14)1-2-7(15)16/h3H,1-2H2,(H,15,16)(H5,9,10,11,12,13,14) |
Clave InChI |
FRMWLIAEIWMKFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1NC(=O)CCC(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
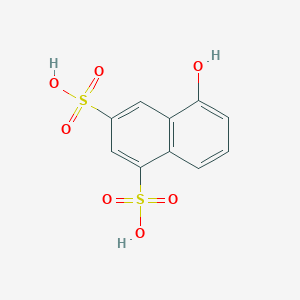
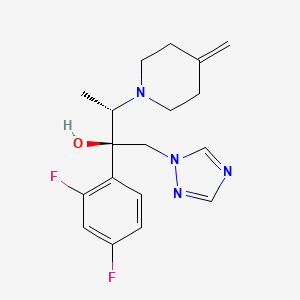

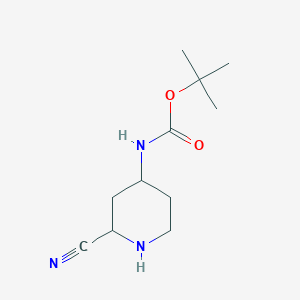

![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)



